Cas no 27827-83-4 (2,2,2-trifluoroethyl 2-cyanoacetate)

2,2,2-trifluoroethyl 2-cyanoacetate 化学的及び物理的性質
名前と識別子
-
- Acetic acid, cyano-, 2,2,2-trifluoroethyl ester
- 2,2,2-trifluoroethyl 2-cyanoacetate
- F87266
- DTXSID40471619
- EN300-90150
- 27827-83-4
- 2,2,2-trifluoroethyl2-cyanoacetate
- SSEUOPGLOYLWBP-UHFFFAOYSA-N
- Acetic acid, 2-cyano-, 2,2,2-trifluoroethyl ester
- SCHEMBL10900754
- AKOS026729650
-
- MDL: MFCD18380783
- インチ: InChI=1S/C5H4F3NO2/c6-5(7,8)3-11-4(10)1-2-9/h1,3H2
- InChIKey: SSEUOPGLOYLWBP-UHFFFAOYSA-N
- ほほえんだ: C(C#N)C(=O)OCC(F)(F)F
計算された属性
- せいみつぶんしりょう: 167.01942
- どういたいしつりょう: 167.01941286g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 50.1Ų
じっけんとくせい
- PSA: 50.09
2,2,2-trifluoroethyl 2-cyanoacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-90150-5g |
2,2,2-trifluoroethyl 2-cyanoacetate |
27827-83-4 | 5g |
$2028.0 | 2023-09-01 | ||
Enamine | EN300-90150-5.0g |
2,2,2-trifluoroethyl 2-cyanoacetate |
27827-83-4 | 5.0g |
$2110.0 | 2023-02-11 | ||
Enamine | EN300-90150-0.1g |
2,2,2-trifluoroethyl 2-cyanoacetate |
27827-83-4 | 0.1g |
$615.0 | 2023-09-01 | ||
Enamine | EN300-90150-10.0g |
2,2,2-trifluoroethyl 2-cyanoacetate |
27827-83-4 | 10.0g |
$3130.0 | 2023-02-11 | ||
Aaron | AR002VKF-250mg |
Acetic acid, 2-cyano-, 2,2,2-trifluoroethyl ester |
27827-83-4 | 95% | 250mg |
$175.00 | 2025-02-13 | |
Aaron | AR002VKF-5g |
Acetic acid, 2-cyano-, 2,2,2-trifluoroethyl ester |
27827-83-4 | 95% | 5g |
$1101.00 | 2025-02-13 | |
1PlusChem | 1P002VC3-250mg |
Acetic acid, 2-cyano-, 2,2,2-trifluoroethyl ester |
27827-83-4 | 95% | 250mg |
$295.00 | 2024-05-07 | |
Enamine | EN300-90150-2.5g |
2,2,2-trifluoroethyl 2-cyanoacetate |
27827-83-4 | 2.5g |
$1370.0 | 2023-09-01 | ||
Enamine | EN300-90150-0.25g |
2,2,2-trifluoroethyl 2-cyanoacetate |
27827-83-4 | 0.25g |
$642.0 | 2023-09-01 | ||
Aaron | AR002VKF-1g |
Acetic acid, 2-cyano-, 2,2,2-trifluoroethyl ester |
27827-83-4 | 95% | 1g |
$367.00 | 2025-02-13 |
2,2,2-trifluoroethyl 2-cyanoacetate 関連文献
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
9. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
2,2,2-trifluoroethyl 2-cyanoacetateに関する追加情報
Professional Introduction to 2,2,2-trifluoroethyl 2-cyanoacetate (CAS No. 27827-83-4)
2,2,2-trifluoroethyl 2-cyanoacetate, with the chemical identifier CAS No. 27827-83-4, is a fluorinated ester derivative that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound, characterized by a trifluoromethyl group and a cyanoacetic acid moiety, exhibits a range of applications that span from drug synthesis to advanced material development. The introduction of fluorine atoms into the molecular framework not only enhances the metabolic stability of the compound but also imparts specific electronic and steric effects that are highly valuable in medicinal chemistry.
The structure of 2,2,2-trifluoroethyl 2-cyanoacetate consists of a three-carbon chain where the first carbon is substituted with three fluorine atoms, forming the trifluoromethyl group (-CF₃). This group is known for its electron-withdrawing inductive effect, which can influence the reactivity and electronic properties of adjacent functional groups. The second carbon in the chain carries a cyanoacetic acid ester (-COOCH₂), which introduces both a cyano group (-CN) and an ester functionality (-COOCH₂). The cyano group is a strong electron-withdrawing group that can stabilize adjacent positive charges or participate in hydrogen bonding interactions, while the ester group can undergo hydrolysis or transesterification reactions, making it a versatile intermediate in organic synthesis.
In recent years, 2,2,2-trifluoroethyl 2-cyanoacetate has been extensively studied for its potential applications in pharmaceutical research. The incorporation of fluorine into drug molecules is a well-established strategy to improve pharmacokinetic properties such as bioavailability, metabolic stability, and lipophilicity. For instance, fluorinated compounds often exhibit increased resistance to enzymatic degradation, allowing for prolonged half-lives and improved therapeutic efficacy. The cyanoacetic acid moiety in this compound can serve as a key pharmacophore or scaffold for designing novel bioactive molecules. Researchers have explored its utility in synthesizing fluorinated analogs of known drugs, aiming to enhance their pharmacological profiles.
One notable area where CAS No. 27827-83-4 has found utility is in the development of fluorinated heterocyclic compounds. Heterocycles are fundamental structural units in many biologically active molecules, including antiviral and anticancer agents. The presence of fluorine atoms can modulate the electronic properties of heterocyclic rings, influencing their binding affinity to biological targets. Studies have demonstrated that substituting hydrogen atoms with fluorine in heterocyclic frameworks can lead to improved drug-like properties such as enhanced binding affinity and selectivity. 2,2,2-trifluoroethyl 2-cyanoacetate serves as an excellent building block for constructing such fluorinated heterocycles through nucleophilic substitution or condensation reactions.
The synthesis of 2,2,2-trifluoroethyl 2-cyanoacetate typically involves the reaction of ethyl cyanoacetate with trifluoromethanol or trifluoromethyl iodide under controlled conditions. This reaction often requires catalytic assistance from transition metals such as palladium or copper to facilitate the formation of new carbon-carbon bonds. The use of modern catalytic methods not only improves yield and selectivity but also reduces waste generation, aligning with green chemistry principles. Advances in synthetic methodologies have enabled the preparation of complex derivatives of this compound with tailored functionalities for specialized applications.
In addition to its pharmaceutical relevance, CAS No. 27827-83-4 has shown promise in materials science applications. Fluorinated compounds are widely used in the development of advanced polymers due to their thermal stability and chemical inertness. The trifluoromethyl group enhances the resistance of polymers to degradation under harsh conditions, making them suitable for high-performance applications such as coatings and adhesives. Furthermore, the cyanoacetic acid ester functionality allows for further chemical modification through polymerization or cross-linking reactions, enabling the design of tailored materials with specific mechanical and thermal properties.
Recent research has also explored the use of 2,2,2-trifluoroethyl 2-cyanoacetate as an intermediate in agrochemical synthesis. Fluorinated agrochemicals often exhibit improved efficacy against pests and diseases while maintaining environmental safety. The compound's structural features make it a valuable precursor for synthesizing fluorinated herbicides and fungicides that offer enhanced stability and bioavailability. By leveraging its reactivity as a building block, chemists have developed novel agrochemicals that address emerging challenges in sustainable agriculture.
The pharmacological potential of this compound has been further investigated through computational modeling and experimental studies. Molecular docking simulations have revealed that derivatives of CAS No. 27827-83-4 can interact with various biological targets such as enzymes and receptors involved in metabolic pathways related to inflammation and cancer progression. These studies provide insights into how structural modifications can optimize binding interactions and improve therapeutic outcomes. Additionally, preclinical trials have demonstrated promising results when incorporating fluorinated analogs into drug candidates targeting neurological disorders.
The future prospects for CAS No. 27827-83-4 are bright as research continues to uncover new applications across multiple disciplines. Innovations in synthetic chemistry are enabling more efficient production methods at scale while minimizing environmental impact through sustainable practices such as flow chemistry and biocatalysis integration into industrial processes where applicable
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